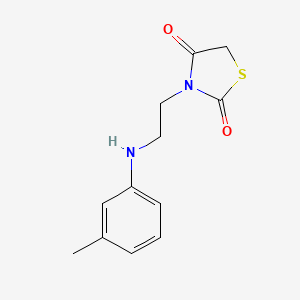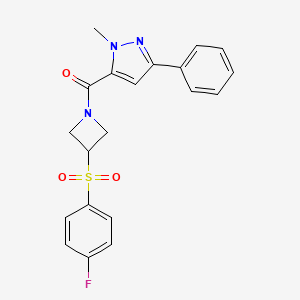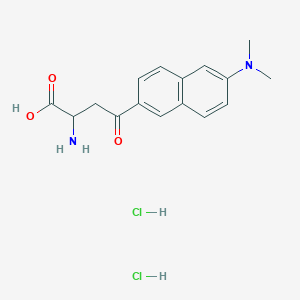
5-(4-甲氧基苯基)-1-甲基-2-((3-(三氟甲基)苯甲基硫)-1H-咪唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-methoxyphenyl)-1-methyl-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazole is a chemical compound that has been the subject of significant scientific research in recent years. This compound is a potent inhibitor of a specific protein kinase that is involved in the regulation of various cellular processes.
科学研究应用
Medicinal Chemistry and Drug Development
Fluorinated compounds play a pivotal role in drug discovery due to their unique properties. The trifluoromethyl group in this imidazole derivative enhances metabolic stability, lipophilicity, and binding affinity. Researchers have explored its potential as a scaffold for designing novel drugs targeting various diseases, such as viral infections, cancer, and neurological disorders .
Antifungal Agents
The thioether linkage in this compound suggests potential antifungal activity. Researchers have investigated its efficacy against fungal pathogens, including Candida species and Aspergillus. By understanding its mode of action and optimizing its structure, scientists aim to develop effective antifungal drugs .
Agrochemicals
Fluorinated compounds find applications in agriculture. This imidazole derivative could serve as a building block for designing new fungicides or herbicides. Its trifluoromethyl moiety may enhance bioavailability and potency, contributing to crop protection .
Materials Science
Fluorine-containing compounds often exhibit unique material properties. Researchers explore their use in coatings, polymers, and electronic materials. This imidazole derivative might find applications in creating functional materials with improved performance .
Catalysis
The trifluoromethyl group can influence reaction pathways and enhance catalytic activity. Scientists investigate its potential as a ligand or catalyst in organic transformations. By incorporating this compound into catalytic systems, they aim to develop efficient and selective processes .
Bioconjugation and Imaging
Fluorinated compounds are valuable tools in bioconjugation and imaging studies. Researchers can introduce this imidazole derivative into biomolecules (e.g., proteins, peptides) for targeted imaging or drug delivery. Its trifluoromethyl group allows for non-invasive imaging using positron emission tomography (PET) or magnetic resonance imaging (MRI) .
These applications highlight the versatility and potential impact of 5-(4-methoxyphenyl)-1-methyl-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazole in scientific research. Further investigations and optimization will unlock its full potential across these diverse fields. 🌟
Chen, D., Huang, L., Liang, M., Chen, X., Cao, D., Xiao, P., Ni, C., & Hu, J. (2024). 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. Molecules, 29(12), 2905. DOI: 10.3390/molecules29122905
作用机制
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes, specifically COX-2 . COX enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins and other eicosanoids, which are key mediators of inflammation and pain.
Mode of Action
The compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in the inflammatory response and associated pain.
Result of Action
The inhibition of COX-2 and the subsequent reduction in prostaglandin production result in decreased inflammation and pain . This makes the compound potentially useful in the treatment of conditions characterized by inflammation and pain, such as arthritis.
属性
IUPAC Name |
5-(4-methoxyphenyl)-1-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2OS/c1-24-17(14-6-8-16(25-2)9-7-14)11-23-18(24)26-12-13-4-3-5-15(10-13)19(20,21)22/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSCDRGXFWJIKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-chlorobenzoate](/img/structure/B2805528.png)

![6-[4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2805531.png)

![2-(Benzo[d]thiazol-2-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone](/img/structure/B2805536.png)
![2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B2805537.png)


![N'-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2805540.png)
![8-Acetyl-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2805541.png)
![Benzo[d]thiazol-6-yl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2805543.png)


